molecular formula C21H26N2O2S B2719198 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1705761-26-7

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2719198
CAS RN: 1705761-26-7
M. Wt: 370.51
InChI Key: OSOICQBQALOIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H26N2O2S and its molecular weight is 370.51. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activity

A study highlighted the synthesis of novel cycloalkylthiophene-Schiff bases and their metal complexes, which were evaluated for their antibacterial and antifungal activities. These compounds showed significant activity against a variety of pathogenic strains, indicating potential applications in antimicrobial therapies. The research suggests the utility of such chemical structures in developing new antimicrobial agents (Altundas et al., 2010).

Molecular Structure Analysis

Another study focused on the crystal structure of oxime derivatives, including their spatial arrangements and interactions. This research is crucial for understanding the molecular basis of the compound's activity and could guide the design of molecules with optimized pharmacological properties (Dinçer et al., 2005).

Acetylcholinesterase Inhibition

Research into flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas, designed to optimize pharmacophoric interactions for antiacetylcholinesterase activity, has shown that certain structural modifications can enhance inhibitory activity. This finding is relevant for the development of treatments for conditions like Alzheimer's disease, where acetylcholinesterase inhibitors play a key role (Vidaluc et al., 1995).

Antimicrobial Properties

A study on N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides demonstrated significant in vitro antibacterial and antifungal activities. This indicates the potential for these compounds in antimicrobial drug development (Desai et al., 2011).

Pharmacological Applications

A comprehensive study on a novel orexin 1 and 2 receptor antagonist, designed for insomnia treatment, detailed its metabolic pathways in humans, emphasizing the importance of understanding pharmacokinetics for developing effective and safe medications (Renzulli et al., 2011).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-23-11-8-15-13-16(6-7-17(15)23)18(24)14-22-20(25)21(9-2-3-10-21)19-5-4-12-26-19/h4-7,12-13,18,24H,2-3,8-11,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOICQBQALOIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3(CCCC3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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